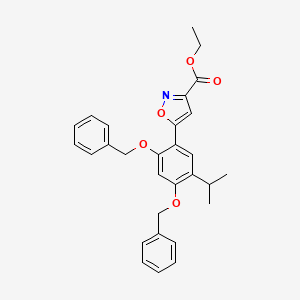

Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate

Beschreibung

Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate is a synthetic isoxazole derivative featuring a substituted phenyl ring and an ethyl ester group. The compound’s structure includes:

- A phenyl ring substituted with two benzyloxy groups (at positions 2 and 4) and an isopropyl group (at position 5).

- An isoxazole ring with a carboxylate ethyl ester at position 3.

Synthesis: The compound is synthesized via refluxing a precursor (compound 53) with hydroxylamine hydrochloride in ethanol under a nitrogen atmosphere, yielding a yellow solid with a 74% yield .

Eigenschaften

IUPAC Name |

ethyl 5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO5/c1-4-32-29(31)25-16-28(35-30-25)24-15-23(20(2)3)26(33-18-21-11-7-5-8-12-21)17-27(24)34-19-22-13-9-6-10-14-22/h5-17,20H,4,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLDSZFGMHPMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647251 | |

| Record name | Ethyl 5-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747414-20-6 | |

| Record name | Ethyl 5-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate (CAS: 747414-20-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H29NO5

- Molecular Weight : 471.56 g/mol

- Purity : 96%

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for various biological activities including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains.

- Anticancer Properties : Research indicates cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition : It may modulate specific enzymes involved in disease pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound. It has been tested against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| Bacillus subtilis | TBD |

| Staphylococcus aureus | TBD |

The results indicate that the compound possesses a broad spectrum of activity, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | TBD | Cytotoxic |

| A549 | TBD | Cytotoxic |

| HepG2 | TBD | Cytotoxic |

These studies suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) have revealed that modifications in the chemical structure significantly impact biological activity.

Key Findings:

- The presence of benzyloxy and isopropyl groups enhances antimicrobial and anticancer activities.

- Alterations in the isoxazole moiety can lead to variations in potency against specific targets.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted significant antibacterial activity against E. coli and Bacillus subtilis, suggesting its potential use in treating bacterial infections.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown selective toxicity towards cancer cells like MCF-7 and A549, indicating a promising therapeutic application.

- SAR Investigations : Research has indicated that modifications to the benzyloxy and carboxylic acid groups can enhance or diminish biological activity, providing insights for future drug design efforts.

Vergleich Mit ähnlichen Verbindungen

The structural and functional properties of Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate are compared below with four analogous compounds (Table 1). Key differences lie in substituents, molecular weight, and physicochemical properties.

Table 1: Comparative Analysis of Isoxazole Derivatives

Structural and Functional Insights

Substituent Effects :

- Chlorine vs. Isopropyl (Target vs. Chlorophenyl Analog): The chlorophenyl analog (C₂₆H₂₂ClNO₅) has a lower molecular weight (463.91 vs. ~521.6) due to chlorine’s smaller atomic mass compared to isopropyl. Chlorine’s electron-withdrawing nature may alter reactivity and binding affinity in biological systems .

- Iodine and Carboxamide (Iodo-carboxamide) :

Ester vs. Carboxamide :

- The target compound’s ethyl ester group contrasts with the carboxamide derivatives (e.g., iodo-carboxamide). Esters are generally more prone to hydrolysis, affecting metabolic stability, while carboxamides offer greater resistance to enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.